N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((8-ethyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide
Description
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Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(8-ethyl-2-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N4O3S/c1-2-29-12-10-25(11-13-29)27-23(18-6-4-3-5-7-18)24(28-25)33-17-22(30)26-19-8-9-20-21(16-19)32-15-14-31-20/h3-9,16H,2,10-15,17H2,1H3,(H,26,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZBUSRRWVXKUOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2(CC1)N=C(C(=N2)SCC(=O)NC3=CC4=C(C=C3)OCCO4)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((8-ethyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a benzo[b][1,4]dioxin moiety and a triazaspiro unit. The structural formula can be represented as follows:
This compound is characterized by its molecular weight of approximately 366.47 g/mol.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit a range of biological activities including:
- Antioxidant : Compounds derived from dioxins are often explored for their antioxidant properties.
- Anti-inflammatory : Certain derivatives have shown significant anti-inflammatory effects in vitro and in vivo.
- Antimicrobial : Some studies suggest potential antimicrobial activity against various pathogens.
The biological activity of this compound may involve several mechanisms:
- Receptor Interaction : Similar compounds have been shown to interact with various receptors including G-protein coupled receptors (GPCRs), which can modulate inflammatory pathways.
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory processes or microbial metabolism.
- Free Radical Scavenging : The antioxidant properties may stem from the ability to scavenge free radicals and reduce oxidative stress.
In Vitro Studies
A study conducted on related compounds demonstrated that they exhibit significant inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. The IC50 values indicated strong potential for anti-inflammatory applications.
| Compound | IC50 (µM) | Activity |
|---|---|---|
| Compound A | 12.5 | COX-1 Inhibition |
| Compound B | 10.0 | COX-2 Inhibition |
In Vivo Studies
Animal models have been utilized to evaluate the anti-inflammatory effects of similar compounds. For instance, a murine model showed reduced paw edema in subjects treated with derivatives of the dioxin compound.
Case Studies
A case study highlighted the efficacy of a related triazaspiro compound in reducing symptoms of metabolic syndrome in diabetic rats. The study reported improved glucose tolerance and reduced inflammation markers.
Preparation Methods
Nitration of 1,4-Benzodioxan
Starting with 1,4-benzodioxan, nitration using concentrated HNO₃ in H₂SO₄ at 0–5°C selectively introduces a nitro group at the 6-position. The product, 6-nitro-2,3-dihydrobenzo[b]dioxin , is isolated via crystallization (yield: 75–80%).
Reduction to Amine
Catalytic hydrogenation of the nitro compound using Pd/C or Raney Ni in ethanol under H₂ (50 psi) yields 2,3-dihydrobenzo[b]dioxin-6-amine . Alternative reductions with Fe/HCl or SnCl₂/HCl are less efficient due to side reactions.
Construction of the 1,4,8-Triazaspiro[4.5]deca-1,3-dien-2-thiol Core
The spiro triazaspiro system requires cyclocondensation and functionalization:
Spiro Ring Formation
A modified Clauson–Kaas reaction is employed, as seen in triazaspiro[4.5]decan-4-one syntheses. Reacting 2-nitroaniline with 2,5-dimethoxytetrahydrofuran in acetic acid generates a pyrrole intermediate, which is reduced to 1-(2-aminophenyl)pyrrole using NaBH₄-CuSO₄. Subsequent lactamization with triphosgene forms the spiro lactam core.
Thiol Functionalization
Treatment of the spiro intermediate with Lawesson’s reagent in toluene under reflux converts the carbonyl group to a thiol (-SH).
Acetamide Linkage via Thioether Formation
The final step couples the two subunits through a thioether bond:
Bromoacetylation of Benzodioxin-6-amine
Reacting 2,3-dihydrobenzo[b]dioxin-6-amine with bromoacetyl bromide in dichloromethane and triethylamine (0°C, 2 h) yields 2-bromo-N-(2,3-dihydrobenzo[b]dioxin-6-yl)acetamide (yield: 85–90%).
Nucleophilic Substitution with Spiro Thiol
The spiro thiol (1.2 eq) is deprotonated with NaH in THF (0°C, 30 min), then reacted with the bromoacetamide derivative at 60°C for 12 h. The product is purified via column chromatography (SiO₂, CHCl₃:MeOH 9:1) to yield the final compound (purity: 98.5–99.3%).
Optimization and Purification Strategies
| Step | Key Parameters | Yield | Purity |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5°C | 78% | 95% |
| Reduction | Pd/C, H₂ (50 psi) | 82% | 97% |
| Spiro Formation | Triphosgene, reflux | 68% | 93% |
| Thiolation | Lawesson’s reagent, toluene | 75% | 96% |
| Coupling | NaH, THF, 60°C | 88% | 99% |
- Acid-Base Work-Up : Critical for removing bis-amide byproducts. The reaction mixture is washed with saturated NaHCO₃ and 10% HCl, followed by chloroform extraction.
- Column Chromatography : Silica gel with gradient elution (ethyl acetate/cyclohexane → CHCl₃/MeOH) ensures high purity.
Mechanistic Insights and Challenges
- Spiro Ring Stability : The 1,4,8-triazaspiro[4.5]deca system is prone to ring-opening under acidic conditions. Reactions must be conducted under neutral or mildly basic conditions.
- Thiol Oxidation : Use of nitrogen atmosphere during thioether formation prevents disulfide byproducts.
- Regioselectivity : Directed ortho-metalation techniques ensure precise substitution patterns in the benzodioxin ring.
Comparative Analysis of Methodologies
| Method | Advantages | Limitations |
|---|---|---|
| Catalytic Hydrogenation | High yield, minimal byproducts | Requires specialized equipment |
| Suzuki Coupling | Excellent functional group tolerance | Pd residues require removal |
| Reductive Amination | Mild conditions, scalability | Over-reduction risks |
Q & A
Basic: What are the key synthetic steps for preparing this compound?
The synthesis involves multi-step reactions starting from commercially available precursors like 2,3-dihydrobenzo[b][1,4]dioxin and heterocyclic derivatives. Critical steps include:
- Thioacetamide bond formation : Reacting a thiol-containing intermediate with chloroacetamide derivatives under inert atmospheres (e.g., nitrogen) .
- Spirocyclic core assembly : Cyclization reactions using microwave-assisted synthesis to enhance efficiency and yield (70–85% reported) .
- Purification : Column chromatography or recrystallization to isolate the final product, confirmed via NMR (>99% purity) .
Basic: Which analytical techniques validate the compound’s structural integrity?
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm substituent positions and spirocyclic connectivity .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., m/z 489.55 for C25H23N5O4S) .
- Thin-Layer Chromatography (TLC) : Monitors reaction progress and intermediate purity .
Basic: What starting materials and solvents are optimal for synthesis?
- Precursors : 2,3-Dihydrobenzo[b][1,4]dioxin-6-amine and pyrimidoindole/thiadiazole derivatives (PubChem CID: 参考 ).
- Solvents : Dimethylformamide (DMF) for cyclization, acetonitrile for coupling reactions .
- Catalysts : Triethylamine for deprotonation; iodine for oxidative cyclization .
Advanced: How can reaction conditions be optimized to mitigate low yields?
- Temperature Control : Lowering reaction temperatures (e.g., 0–5°C) reduces by-product formation during thioacetamide coupling .
- Microwave Assistance : Accelerates spirocyclic formation (30 minutes vs. 12 hours conventional heating) with 20% yield improvement .
- Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance solubility of hydrophobic intermediates .
Advanced: How to resolve contradictions in reported synthetic protocols?
- Comparative Studies : Replicate methods from conflicting sources (e.g., reflux vs. microwave) and analyze yields/purity .
- By-Product Analysis : Use LC-MS to identify side products (e.g., oxidized thiols) and adjust reducing agents .
- Computational Validation : Apply quantum chemical calculations (e.g., DFT) to predict optimal pathways .
Advanced: What computational tools aid in reaction design and mechanistic studies?
- Reaction Path Search : Quantum mechanics (QM) simulations predict transition states and intermediates .
- Molecular Docking : Evaluates binding affinity to biological targets (e.g., kinases) using AutoDock Vina .
- AI-Driven Optimization : Platforms like COMSOL Multiphysics integrate experimental data for condition refinement .
Advanced: How to investigate structure-activity relationships (SAR) for this compound?
- Analog Synthesis : Modify substituents (e.g., ethyl to methyl groups) and test bioactivity .
- Biological Assays : Compare IC50 values in enzyme inhibition assays (e.g., kinase panels) .
- Crystallography : Resolve X-ray structures to correlate conformation with activity .
Advanced: What strategies minimize by-products in multi-step syntheses?
- Stepwise Monitoring : Use TLC or HPLC at each stage to isolate intermediates early .
- Protecting Groups : Temporarily block reactive sites (e.g., amines) during heterocycle formation .
- Flow Chemistry : Continuous reactors reduce exposure to degradative conditions .
Advanced: How to validate compound stability under varying storage conditions?
- Accelerated Stability Testing : Expose samples to 40°C/75% RH for 4 weeks; analyze via NMR for degradation .
- Light Sensitivity : UV-vis spectroscopy detects photolytic by-products (λmax shifts indicate structural changes) .
- Cryopreservation : Store at -20°C in amber vials with desiccants to prolong shelf life .
Advanced: How to integrate computational and experimental data for mechanistic insights?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
